

# Technical Guide: Methyl 2-methoxy-2-phenylacetate

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## Compound of Interest

Compound Name: *Methyl 2-methoxy-2-phenylacetate*

CAS No.: 3558-61-0

Cat. No.: B1605618

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Structural Analysis, Synthetic Pathways, and Applications in Asymmetric Synthesis

## Executive Summary

**Methyl 2-methoxy-2-phenylacetate** (CAS: 3558-61-0 for racemate; 26164-26-1 for S-enantiomer) represents a critical scaffold in the synthesis of semi-synthetic penicillins, cephalosporins, and chiral resolving agents. As an

-functionalized phenylacetate, it serves as a model substrate for studying enantioselective transformations and lipophilic modification of mandelic acid derivatives.

This guide provides a rigorous technical breakdown of its nomenclature, synthesis, and analytical characterization, designed for application scientists and process chemists.

## Part 1: Structural Analysis & Nomenclature

### IUPAC Derivation

The systematic naming of this compound follows the 2013 IUPAC recommendations, prioritizing the ester functional group over the benzene ring and ether linkage.

- Principal Functional Group: Ester (suffix -oate).[1]
- Parent Structure: The two-carbon chain containing the carbonyl is acetate (or ethanoate).
- Numbering: The carbonyl carbon is C1. The -carbon is C2.
- Substituents:
  - Phenyl group attached at C2.[2]
  - Methoxy group ( ) attached at C2.
  - Methyl group attached to the ester oxygen.

Full Systematic Name: **Methyl 2-methoxy-2-phenylacetate**. [2][3][4][5] Alternative Name: Methyl

-methoxyphenylacetate. [2]

## Stereochemical Assignment (CIP Rules)

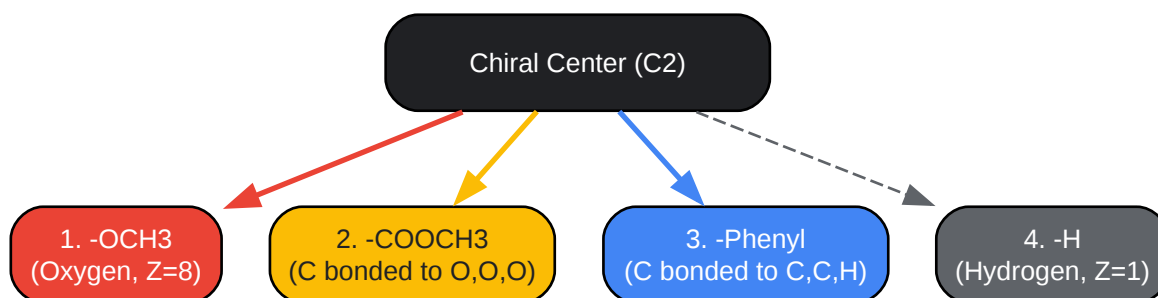
The biological activity of phenylacetate derivatives often depends on their stereochemistry. The C2 position is a chiral center.[6] We assign configuration using the Cahn-Ingold-Prelog (CIP) priority rules.[7]

Priority Ranking:

- : Oxygen (Atomic Number 8) has the highest priority.
- : The carbonyl carbon is bonded to (O, O, O) [treating the double bond as two C-O bonds].
- (Phenyl): The aromatic carbon is bonded to (C, C, H). Oxygen (Group 2) beats Carbon (Group 3).
- : Lowest priority.

Configuration Logic:

- S-Enantiomer: When H is directed away from the viewer, the sequence traces a counter-clockwise path.
- R-Enantiomer: The sequence traces a clockwise path.



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Figure 1: CIP Priority assignment for the chiral center of **methyl 2-methoxy-2-phenylacetate**.

## Part 2: Synthetic Routes & Process Chemistry

### Route Selection: O-Methylation of Mandelates

The most robust route for generating high-purity **methyl 2-methoxy-2-phenylacetate** is the Williamson ether synthesis applied to methyl mandelate. This approach avoids the racemization risks associated with acid-catalyzed esterification of pre-methylated acids.

Reaction Scheme:

### Protocol: Silver(I) Oxide Mediated Methylation

This protocol is preferred for maintaining enantiomeric excess (ee) if starting from chiral methyl mandelate, as it operates under mild, neutral conditions compared to NaH-mediated methods.

Materials:

- (S)-Methyl Mandelate (1.0 eq)
- Iodomethane (MeI) (5.0 eq) – Warning: Alkylating agent, neurotoxin.
- Silver(I) Oxide (

) (1.5 eq)

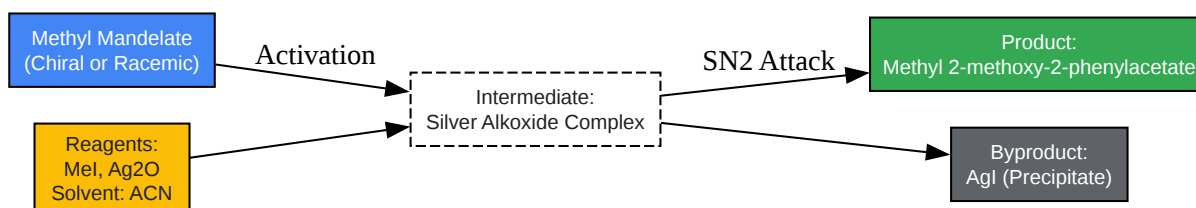
- Acetonitrile ( ) or DMF (Anhydrous)

#### Step-by-Step Methodology:

- **Dissolution:** Dissolve 10 mmol of (S)-methyl mandelate in 20 mL of anhydrous acetonitrile in a foil-wrapped round-bottom flask (silver salts are light-sensitive).
- **Addition:** Add (15 mmol) in one portion. The suspension will turn dark grey/black.
- **Alkylation:** Add Iodomethane (50 mmol) dropwise via syringe.
- **Reaction:** Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting alcohol.
- **Workup:** Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with ethyl acetate.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to yield the product as a clear oil.

#### Process Logic:

- **Excess MeI:** Drives the equilibrium forward as the reaction generates solid AgI precipitate.
- **Silver Oxide:** Acts as a mild base to capture the proton from the hydroxyl group without inducing elimination or racemization at the -position.



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Figure 2: Reaction pathway for the mild methylation of methyl mandelate.

## Part 3: Analytical Characterization

To validate the synthesis, the following analytical data points are standard.

### Nuclear Magnetic Resonance (NMR)

The molecule has distinct diagnostic peaks. The lack of an -OH stretch in IR and the appearance of the methoxy singlet in NMR confirms the transformation.

Nucleus	Shift ( )	Multiplicity	Integration	Assignment
	7.30–7.50	Multiplet	5H	Aromatic Phenyl Protons
	4.78	Singlet	1H	-Methine ( )
	3.72	Singlet	3H	Ester Methyl ( )
	3.41	Singlet	3H	Ether Methyl ( )
	171.5	-	-	Carbonyl Carbon
	82.5	-	-	-Carbon (Chiral center)

## Chiral HPLC Method

For drug development applications, determining Enantiomeric Excess (ee) is critical.

- Column: Chiralcel OD-H or AD-H (Polysaccharide based).
- Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
- Flow Rate: 0.5 – 1.0 mL/min.
- Detection: UV @ 254 nm.
- Separation: The (S)-enantiomer typically elutes differently than the (R)-enantiomer due to interaction with the chiral stationary phase.

## Part 4: Utility in Drug Development

## Chiral Resolution Agent

**Methyl 2-methoxy-2-phenylacetate** is a derivative of O-methylmandelic acid. The acid form is widely used as a Chiral Resolving Agent (CRA).

- Mechanism: The acid reacts with racemic amines to form diastereomeric salts.
- Utility of the Ester: The ester described here is often the precursor or the protected form used in synthesis. It can be hydrolyzed (LiOH/THF) to yield the acid for resolution processes.

## Mosher's Acid Analog

While Mosher's acid (

-methoxy-

-trifluoromethylphenylacetic acid) is the gold standard for determining absolute configuration via NMR,

-methoxyphenylacetic acid derivatives serve a similar, albeit less potent, role. They induce magnetic non-equivalence in reacting alcohols or amines, allowing assignment of stereochemistry based on

values in NMR.

## References

- IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [\[Link\]](#)
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## Sources

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- To cite this document: BenchChem. [Technical Guide: Methyl 2-methoxy-2-phenylacetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605618/docs#technical-guide-methyl-2-methoxy-2-phenylacetate>]

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